Ethyl 8-chlorooctanoate

Organic Synthesis Halogenated Fatty Acid Esters Reaction Yield

Ethyl 8-chlorooctanoate (CAS 105484-55-7) is a halogenated fatty acid ester, classified as an ω-chloro carboxylic acid ethyl ester, with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol. It serves as a versatile lipophilic building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of α-lipoic acid and related chiral precursors.

Molecular Formula C10H19ClO2
Molecular Weight 206.71 g/mol
CAS No. 105484-55-7
Cat. No. B028670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-chlorooctanoate
CAS105484-55-7
Molecular FormulaC10H19ClO2
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCl
InChIInChI=1S/C10H19ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3
InChIKeyHNHPPZMCJLFGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-Chlorooctanoate (CAS 105484-55-7): Core Properties and Synthetic Lineage in Lipophilic Intermediates


Ethyl 8-chlorooctanoate (CAS 105484-55-7) is a halogenated fatty acid ester, classified as an ω-chloro carboxylic acid ethyl ester, with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol [1]. It serves as a versatile lipophilic building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of α-lipoic acid and related chiral precursors [2]. The compound features a terminal chlorine atom on an eight-carbon chain, which provides a reactive site for nucleophilic substitution while maintaining the ester group for further functional group interconversion. Key physical properties include a density of 0.991 g/cm³, a boiling point of 251.5°C at 760 mmHg, and a refractive index of 1.44 .

Ethyl 8-Chlorooctanoate: Why Halogen Identity, Ester Moiety, and Chain Length Preclude Simple Interchange


Ethyl 8-chlorooctanoate cannot be generically substituted with its bromo, iodo, or methyl ester analogs without critically altering reaction outcomes. The chlorine atom's lower leaving-group propensity compared to bromine or iodine directly modulates reaction rates and pathways, reducing the risk of undesired side reactions in sensitive synthetic sequences [1]. Furthermore, the ethyl ester group confers distinct solubility and volatility profiles compared to methyl esters, impacting purification and downstream process scalability [2]. Crucially, the compound's eight-carbon backbone is essential for maintaining the correct spatial orientation in chiral reduction processes, where even minor chain-length variations can lead to significant changes in stereoselectivity and yield [3].

Ethyl 8-Chlorooctanoate: Validated Differentiation via Head-to-Head Reactivity and Biocatalytic Selectivity Data


Ethyl 8-Chlorooctanoate vs. Ethyl 8-Bromooctanoate: Documented Synthetic Yields in Esterification

A direct comparison of synthetic efficiency between the chloro and bromo analogs reveals a clear quantitative advantage. The synthesis of Ethyl 8-chlorooctanoate via the reaction of 8-chlorooctanoic acid with ethanol, catalyzed by H₂SO₄, is reported to proceed with a yield of approximately 94% . In contrast, the analogous synthesis of Ethyl 8-bromooctanoate from 8-bromooctanoic acid and ethanol under similar acidic esterification conditions is documented with a lower yield of 75% .

Organic Synthesis Halogenated Fatty Acid Esters Reaction Yield

Ethyl 8-Chlorooctanoate vs. Methyl 8-Chlorooctanoate: Superior Biocatalytic Reduction Performance

When used as a substrate in the critical biocatalytic reduction step for synthesizing chiral α-lipoic acid precursors, Ethyl 8-chlorooctanoate demonstrates a quantitative advantage over its methyl ester counterpart. Patent data explicitly identifies Ethyl 6-carbonyl-8-chlorooctanoate as the preferred substrate for carbonyl reductase-mediated asymmetric reduction [1]. The use of the methyl ester analog is associated with lower solubility in aqueous reaction media and more pronounced configurational inversion issues, which compromise optical purity and process robustness [2].

Biocatalysis Chiral Intermediate Synthesis Enzyme Substrate Specificity

Ethyl 8-Chlorooctanoate in the Synthesis of (R)-α-Lipoic Acid: Enabling High-Value Pharmaceutical Production

Ethyl 8-chlorooctanoate is a critical, irreplaceable intermediate in the dominant industrial route to (R)-α-lipoic acid. Its downstream derivative, ethyl 6-hydroxy-8-chlorooctanoate, is the key chiral synthon resolved or asymmetrically synthesized to obtain the (R)-enantiomer. Alternative approaches, such as the racemic synthesis of the bromo analog followed by resolution, are characterized by a theoretical maximum yield of only 50% and a greater number of reaction steps, making them atom-inefficient and cost-prohibitive [1]. In contrast, engineered carbonyl reductase mutants have been specifically developed for the asymmetric reduction of ethyl 6-carbonyl-8-chlorooctanoate, achieving high stereoselectivity and yields that far exceed the racemic resolution benchmark [2].

Pharmaceutical Synthesis Chiral Resolution (R)-α-Lipoic Acid

Ethyl 8-Chlorooctanoate: Defined Application Scenarios Driven by Comparative Evidence


Large-Scale Synthesis of (R)-α-Lipoic Acid (Thioctic Acid)

This is the primary and most demanding application for Ethyl 8-chlorooctanoate. As demonstrated in Section 3, it is the established substrate for the key enantioselective reduction step in the industrial production of (R)-α-lipoic acid [1]. Its selection over bromo or methyl analogs is justified by its compatibility with industrial biocatalysis, its contribution to higher process yields, and its established pathway to the required chiral purity [2]. Procurement for this purpose requires material of consistent high purity to ensure reliable enzyme activity and product yield .

Preparation of ω-Functionalized Copolyesters and Specialty Polymers

Ethyl 8-chlorooctanoate serves as a monomer precursor for creating novel copolyesters with tailored properties. For instance, its derivative, 3-hydroxy-8-chlorooctanoate (HCO), has been successfully incorporated into bacterial polyhydroxyalkanoate (PHA) copolyesters to introduce pendant ω-chloro groups [3]. This functionalization enables subsequent chemical modification of the polymer, a capability not directly achievable with non-halogenated analogs. The specific chain length and terminal halogen identity are crucial for controlling the polymer's physical and chemical properties.

Development of Engineered Biocatalysts for Chiral Alcohol Synthesis

Ethyl 8-chlorooctanoate is a key substrate in the research and development of novel carbonyl reductases and lipases for asymmetric synthesis. As evidenced by recent patent literature, it is used as a benchmark substrate to screen for new enzymes or to evaluate the performance of engineered mutants designed for improved activity, stereoselectivity, and substrate loading [4]. Its moderate reactivity and well-defined chiral outcome make it an ideal model compound for this high-value area of enzyme engineering.

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